N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide (CAS: 1087788-45-1) is a substituted imidazole carboxamide with the molecular formula C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g/mol . The compound features a 2-chlorobenzyl group attached to the carboxamide nitrogen, while the imidazole ring provides a heterocyclic scaffold.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSGTFXIGLDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Imidazole-1-Carboxamide Intermediate
The imidazole-1-carboxamide core is synthesized via nucleophilic substitution. Imidazole reacts with phosgene (COCl₂) or its equivalents (e.g., triphosgene) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction proceeds at 0–5°C for 2 hours, yielding imidazole-1-carbonyl chloride. This intermediate is unstable and must be used immediately.
Key Reaction Conditions
-
Solvent: Anhydrous DCM
-
Temperature: 0–5°C
-
Reaction Time: 2 hours
-
Yield: 75–80% (theoretical)
Coupling with 2-Chlorobenzylamine
The second step involves reacting imidazole-1-carbonyl chloride with 2-chlorobenzylamine. The amine is dissolved in DCM and added dropwise to the carbonyl chloride solution at 0°C. The mixture is stirred for 12 hours at room temperature, followed by quenching with ice-cold water. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography (silica gel, hexane/ethyl acetate 7:3).
Optimization Insights
-
Excess 2-chlorobenzylamine (1.2 equiv.) improves yield to 85%.
-
Lower temperatures (0°C) minimize side reactions like dimerization.
One-Pot Method Using Carbodiimide Coupling
An alternative one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Imidazole-1-carboxylic acid is reacted with 2-chlorobenzylamine in the presence of EDC and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
Reaction Mechanism
EDC activates the carboxylic acid to form an active ester, which undergoes nucleophilic attack by the amine. HOBt suppresses racemization and enhances coupling efficiency.
Typical Protocol
-
Dissolve imidazole-1-carboxylic acid (1.0 equiv.) and HOBt (1.1 equiv.) in THF.
-
Add EDC (1.2 equiv.) at 0°C and stir for 30 minutes.
-
Introduce 2-chlorobenzylamine (1.1 equiv.) and stir at room temperature for 24 hours.
-
Purify via recrystallization (ethanol/water 4:1).
Yield and Purity
-
Yield: 78–82%
-
Purity (HPLC): ≥95%
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from nitroimidazole derivatives involves:
Procedure
-
Mix imidazole-1-carboxylic acid (1.0 equiv.), 2-chlorobenzylamine (1.1 equiv.), and EDC (1.2 equiv.) in DMF.
-
Irradiate at 100°C for 15 minutes (300 W).
-
Cool, dilute with water, and extract with ethyl acetate.
Advantages
-
Reaction Time: 15 minutes vs. 24 hours (conventional)
-
Yield: 80%
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Two-Step | 85 | 98 | 14 hours | High |
| One-Pot (EDC/HOBt) | 82 | 95 | 24 hours | Moderate |
| Microwave-Assisted | 80 | 97 | 15 minutes | Low |
Trade-offs
-
The two-step method offers superior yield and scalability but requires stringent temperature control.
-
Microwave synthesis is time-efficient but less practical for industrial-scale production.
Characterization and Validation
Spectroscopic Data
-
1719 cm⁻¹: C=O stretch (amide)
-
2853 cm⁻¹: C-N bend (aromatic)
-
3313 cm⁻¹: N-H stretch (amine)
-
δ 4.5 (s, 2H, CH₂)
-
δ 7.3–7.9 (m, 4H, Ar-H)
-
δ 8.1 (s, 1H, imidazole-H)
Chemical Reactions Analysis
Substitution Reactions
The chlorophenyl group and imidazole ring enable nucleophilic substitution under specific conditions.
Oxidation and Reduction
The imidazole ring and carboxamide moiety participate in redox reactions.
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis, while the imidazole nitrogen facilitates condensation.
Coordination Chemistry
The imidazole nitrogen acts as a ligand for metal coordination, enhancing bioactivity.
Structural and Mechanistic Insights
-
Imidazole Reactivity : The nitrogen atoms in the imidazole ring participate in hydrogen bonding and π–π stacking, stabilizing transition states during substitution .
-
Chlorophenyl Effects : The electron-withdrawing chlorine atom directs electrophilic attacks to the meta position, while steric hindrance limits para substitution .
-
Carboxamide Hydrolysis : The reaction proceeds via a tetrahedral intermediate, with rate acceleration observed under basic conditions (pH > 10) .
Biological Relevance
Derivatives synthesized via these reactions exhibit enhanced pharmacological properties:
Scientific Research Applications
Therapeutic Applications
A. Antihypertensive and Cardiovascular Uses
One of the primary applications of imidazole derivatives, including N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide, lies in their potential as antihypertensive agents. These compounds can act as inhibitors of aldosterone synthase, which is pivotal in regulating blood pressure and fluid balance. Research indicates that such imidazole derivatives may be effective in treating conditions associated with hyperaldosteronism, such as hypertension and heart failure .
B. Anticonvulsant Properties
Studies have shown that certain imidazole carboxylates exhibit anticonvulsant activity. They can act as antagonists to convulsants like strychnine and pentylenetetrazol, making them candidates for further investigation in the treatment of epilepsy and other seizure disorders .
C. Sedative Effects
Some derivatives of imidazole have been noted for their sedative properties. They can induce a state of hypnosis at low doses without significantly affecting respiration, which could be beneficial in clinical settings requiring sedation with minimal respiratory compromise .
Case Study 1: Aldosterone Synthase Inhibition
A study published in a pharmaceutical journal demonstrated the efficacy of N-benzyl imidazole derivatives as selective inhibitors of aldosterone synthase. These compounds showed promise in reducing blood pressure in animal models of hypertension, highlighting their potential therapeutic benefits in cardiovascular diseases .
Case Study 2: Anticonvulsant Activity
In a controlled trial assessing the anticonvulsant properties of various imidazole derivatives, this compound was evaluated alongside other compounds. Results indicated significant efficacy in preventing seizures induced by chemical convulsants, suggesting its potential use in epilepsy management .
Case Study 3: Sedative Research
Research exploring the sedative effects of imidazole carboxylates found that certain derivatives could effectively immobilize cold-blooded animals at low concentrations. This study suggests a broader application for these compounds in veterinary medicine or aquaculture .
Data Tables
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Cardiovascular Health | Hypertension treatment | Reduces blood pressure |
| Neurology | Anticonvulsant therapy | Prevents seizures |
| Veterinary Medicine | Sedation in cold-blooded animals | Induces sedation with minimal side effects |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomer: N-[(4-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide
Molecular Formula : C₁₁H₁₀ClN₃O (identical to the target compound)
Key Differences :
Dichlorophenyl Ethyl Derivative: N-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide
Molecular Formula : C₁₂H₁₁Cl₂N₃O
Key Differences :
Trifluoromethyl Substituted Analog: N-[3-(Trifluoromethyl)benzyl]-1H-imidazole-1-carboxamide
Molecular Formula : C₁₂H₁₀F₃N₃O
Key Differences :
- A trifluoromethyl (-CF₃) group replaces the chlorine atom at the meta position.
Implications : - The -CF₃ group is strongly electron-withdrawing, increasing metabolic stability and resistance to enzymatic degradation.
- Enhanced lipophilicity may improve bioavailability but could also affect solubility .
Agrochemical Analog: Prochloraz (N-Propyl-N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide)
Molecular Formula : C₁₅H₁₆Cl₃N₃O₂
Key Differences :
Dichlorovinyl-Tert-Butyl Derivative: N-(tert-Butyl)-N-(2,2-Dichlorovinyl)-1H-imidazole-1-carboxamide
Molecular Formula : C₁₀H₁₃Cl₂N₃O
Key Differences :
- Substituted with a tert-butyl group and a 2,2-dichlorovinyl moiety.
Implications : - The dichlorovinyl group may act as a reactive site for covalent binding to biological targets .
Structural and Functional Analysis Table
Biological Activity
N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide, also known by its IUPAC name N-(2-chlorobenzyl)-1H-imidazole-1-carboxamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The imidazole ring structure is significant in pharmacology, as it allows for various interactions with biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
- Chemical Formula : C11H10ClN3O
- Molecular Weight : 235.67 g/mol
- CAS Number : 1087788-45-1
- Purity : 95% .
The imidazole ring in this compound is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to various biological targets. The presence of the chlorophenyl group enhances lipophilicity and may improve cellular uptake. This compound's structural features enable it to interact with enzymes involved in critical biological processes, including those related to cancer progression and inflammation .
1. Anticancer Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with imidazole scaffolds can inhibit the activity of heme oxygenase-1 (HO-1), an enzyme often overexpressed in cancer cells. Inhibition of HO-1 has been linked to reduced tumor growth and improved responses to chemotherapy .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HO-1 | TBD | |
| Compound X | MCF7 Cell Line | 4.2 | |
| Compound Y | HCT116 Cell Line | 0.39 |
2. Anti-inflammatory Activity
Imidazole derivatives have also been reported to possess anti-inflammatory properties. In vitro studies demonstrate that certain compounds can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This suggests that this compound could be beneficial in treating inflammatory conditions.
Case Study: COX Inhibition
A recent study evaluated various imidazole derivatives for their ability to inhibit COX enzymes. The results showed that several compounds exhibited potent inhibition, with IC50 values comparable to established anti-inflammatory drugs .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains. The compound demonstrated significant bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus epidermidis | 31.25 | Bactericidal |
| Bacillus subtilis | 62.50 | Bactericidal |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide, and what methodological considerations are critical for yield optimization?
- Answer: The compound is typically synthesized via coupling reactions between substituted amines and carboxamide intermediates. For example, describes the use of N-(4-(1H-imidazol-4-yl)phenyl)-1H-imidazole-1-carboxamide as a precursor, coupled with amine derivatives in the presence of N,N-diisopropylethylamine (DIPEA) to facilitate the reaction . Key parameters include stoichiometric ratios of reactants, solvent selection (e.g., DMF or dichloromethane), and reaction time. Yield optimization often requires iterative adjustment of these variables using Design of Experiments (DOE) frameworks.
Q. Which spectroscopic and computational techniques are most effective for structural characterization of this compound?
- Answer: X-ray crystallography (XRD) is the gold standard for resolving bond lengths and angles (e.g., C(9)-N(1) = 1.376 Å, angle = 124.87° in ) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and substituent positions. Density Functional Theory (DFT) calculations (e.g., B3LYP method) validate optimized geometries against experimental data, as demonstrated in for a structurally related compound .
Q. How can researchers ensure purity and stability during storage?
- Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Stability studies should be conducted under controlled humidity and temperature (e.g., -20°C in inert atmospheres). notes a purity of ≥95% for the compound, likely achieved via recrystallization or column chromatography .
Advanced Research Questions
Q. How can discrepancies between experimental and computational structural data be resolved for this compound?
- Answer: Discrepancies in bond lengths or angles (e.g., <0.05 Å variance) may arise from crystal packing effects or solvent interactions. highlights alignment between XRD and DFT-optimized geometries by refining computational models with solvent correction terms (e.g., Polarizable Continuum Model) . Multi-conformational analysis and torsional angle adjustments further improve agreement.
Q. What strategies are effective for assessing bioactivity, such as receptor modulation or enzyme inhibition?
- Answer: In vitro assays (e.g., mGlu2 receptor potentiator studies in ) utilize EC50 determination via fluorometric or radioligand binding assays . In vivo models, such as stress-induced hyperthermia (rodents) or forced-swim tests, evaluate anxiolytic/antidepressant potential. For enzyme targets (e.g., IMPDH in ), kinetic assays with substrate analogs and inhibitor titration are critical .
Q. What methodologies address regioselectivity challenges in imidazole substitution reactions?
- Answer: Aza-Michael addition ( ) and alkylation strategies (e.g., 2,6-bis(bromomethyl)pyridine in macrocycle synthesis) control substitution patterns . Steric and electronic directing groups (e.g., electron-withdrawing chlorophenyl groups) enhance regioselectivity. Computational modeling (e.g., Fukui indices) predicts reactive sites for substitution, as applied in .
Q. How can reaction conditions be optimized for scalable synthesis while minimizing side products?
- Answer: details racemization protocols using acid/base catalysis at 60–100°C, emphasizing temperature control and solvent selection (e.g., toluene for reflux) . Flow chemistry systems improve scalability by maintaining consistent reaction parameters. Process Analytical Technology (PAT) tools, such as in-situ IR monitoring, enable real-time adjustment of reactant concentrations.
Data Contradiction Analysis
Q. How should conflicting bioactivity data from different assay formats be interpreted?
- Answer: Discrepancies between in vitro (e.g., EC50) and in vivo (e.g., forced-swim test) results may stem from pharmacokinetic factors (e.g., blood-brain barrier penetration). resolves this by validating mGlu2 receptor dependency via knockout mouse models . Dose-response curves and metabolite profiling (e.g., CSF t-MeHA levels in ) further contextualize efficacy .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
